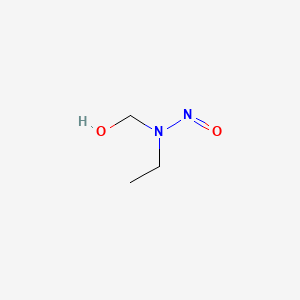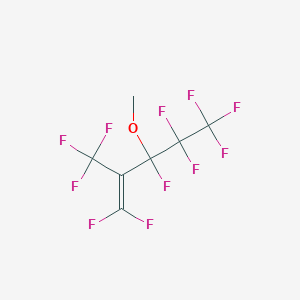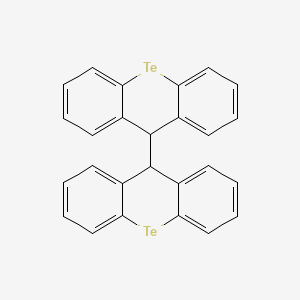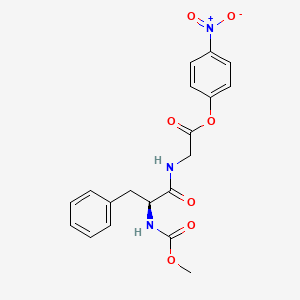
N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a methoxycarbonyl group, a phenylalanyl residue, a glycine moiety, and a 4-nitrophenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester typically involves the following steps:
Formation of Methoxycarbonylphenylalanine: This step involves the protection of the amino group of phenylalanine with a methoxycarbonyl group.
Coupling with Glycine: The protected phenylalanine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form N-Methoxycarbonylphenylalanylglycine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: N-Methoxycarbonylphenylalanylglycine and 4-nitrophenol.
Reduction: N-Methoxycarbonylphenylalanylglycine 4-aminophenyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active dipeptide and 4-nitrophenol. The released dipeptide can then interact with various biological pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- N-Methoxycarbonylphenylalanylglycine 2,4-dinitrophenyl ester
- N-Methoxycarbonylphenylalanylglycine 3-nitrophenyl ester
- N-Methoxycarbonylphenylalanylglycine 2-nitrophenyl ester
Uniqueness
N-Methoxycarbonylphenylalanylglycine 4-nitrophenyl ester is unique due to the presence of the 4-nitrophenyl ester group, which imparts distinct reactivity and stability compared to other nitrophenyl esters. This uniqueness makes it particularly useful in specific applications such as radiolabelling and peptide synthesis .
Properties
CAS No. |
82080-92-0 |
|---|---|
Molecular Formula |
C19H19N3O7 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C19H19N3O7/c1-28-19(25)21-16(11-13-5-3-2-4-6-13)18(24)20-12-17(23)29-15-9-7-14(8-10-15)22(26)27/h2-10,16H,11-12H2,1H3,(H,20,24)(H,21,25)/t16-/m0/s1 |
InChI Key |
GNFKUGVEOZAMPC-INIZCTEOSA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


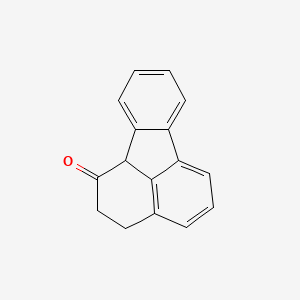
![4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole]](/img/structure/B14420807.png)
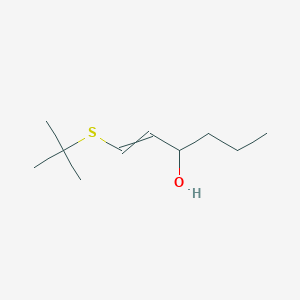
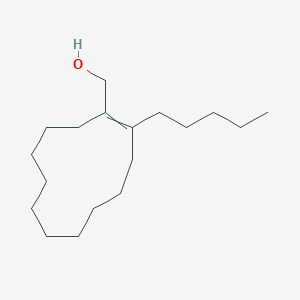
![Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14420832.png)
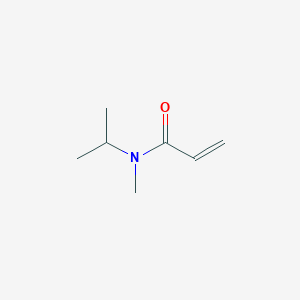
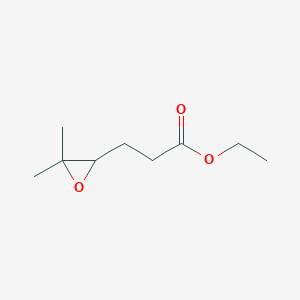
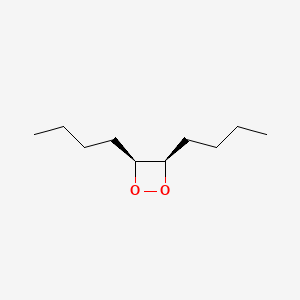
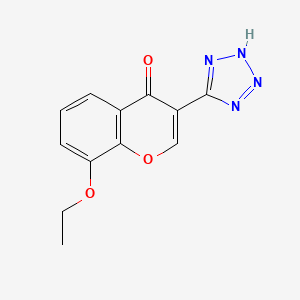
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)
